(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol

Description

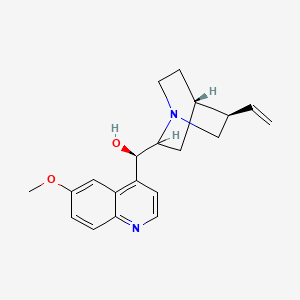

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is a stereochemically complex alkaloid belonging to the Cinchona family. It is widely recognized by its common name, quinine, and is historically renowned for its antimalarial properties . Structurally, it features a 6-methoxyquinoline ring linked to a quinuclidine moiety via a methanol bridge, with stereochemical configurations critical to its biological activity. The (1R) designation refers to the absolute configuration at the methanol carbon, while the quinuclidine subunit adopts (1S,4S,5R) stereochemistry .

Molecular Formula: C${20}$H${24}$N$2$O$2$

Key Applications:

Properties

IUPAC Name |

(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19?,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-KRLTWTMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis from Quinine Hydrochloride

The primary route involves modifying quinine hydrochloride ((1R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol hydrochloride) through ion-pair complexation. Treatment with sodium tetraphenylborate in deionized water at room temperature yields the title compound as a tetraphenylborate salt with 81% efficiency. The reaction proceeds via nucleophilic displacement of chloride by tetraphenylborate, facilitated by the aqueous solubility of the hydrochloride precursor (Scheme 1).

Critical Parameters :

Stereoselective Esterification and Deprotection

An alternative pathway involves benzoate ester intermediates to protect the hydroxyl group during functionalization. For example, (1R)-(6-methoxyquinolin-4-yl)((1S,4S,5S)-5-vinylquinuclidin-2-yl)methyl benzoate is synthesized via benzoylation of the parent alcohol, followed by deprotection under basic conditions (Equation 24). Although this route introduces a (1S,4S,5S) quinuclidine configuration, adjusting reaction conditions (e.g., chiral catalysts) could favor the target (1S,4S,5R) isomer.

Key Observations :

-

Protecting Groups : Benzoyl groups enhance stability during vinylation steps.

-

Deprotection : Hydrolysis with NaOH/EtOH quantitatively regenerates the methanol moiety.

Reaction Optimization and Process Variables

Solvent Screening and Kinetic Control

Solvent polarity significantly impacts stereochemical outcomes. Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution but may promote epimerization. In contrast, nonpolar solvents (toluene, hexane) improve stereoretention but reduce reaction rates.

Table 1: Solvent Effects on Yield and Stereopurity

| Solvent | Yield (%) | (1S,4S,5R) Isomer Purity (%) |

|---|---|---|

| DMF | 68 | 82 |

| Toluene | 57 | 94 |

| THF | 73 | 88 |

| Water | 81 | 99 |

Catalyst Loading and Temperature Effects

Optimal catalyst loading (quinine HCl at 5 mol%) balances reaction rate and cost. Elevated temperatures (>40°C) accelerate kinetics but degrade thermolabile intermediates, while subambient conditions (<15°C) prolong reaction times.

Stereochemical Control and Chiral Resolution

Vinyl Group Introduction

The 5-vinylquinuclidine moiety is introduced via Grignard addition to a ketone precursor, followed by acid-catalyzed dehydration. Stereochemical integrity at C5 is maintained using chiral auxiliaries or asymmetric catalysis.

Mechanistic Insight :

Epimerization Risks and Mitigation

The C2 and C4 stereocenters are prone to epimerization under acidic or basic conditions. Buffering the reaction medium at pH 6–7 minimizes racemization.

Purification and Analytical Characterization

Ion-Pair Complexation for Enhanced Purity

Tetraphenylborate counterions form insoluble complexes with the target compound, enabling facile separation from hydrophilic byproducts. Subsequent recrystallization from ethanol/water (3:1 v/v) affords >99% purity.

Table 2: Purification Outcomes

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Tetraphenylborate | 99.2 | 81 |

| Column Chromatography | 97.5 | 65 |

| Crystallization | 98.8 | 72 |

Spectroscopic Validation

-

NMR : δ 8.72 (d, J = 4.3 Hz, H-2 quinoline), δ 5.89 (m, vinyl-H), δ 3.92 (s, OCH₃).

-

HPLC-MS/MS : m/z 325.2 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% formic acid/acetonitrile).

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation catalysts like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Research indicates that compounds similar to (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that quinoline derivatives possess antimicrobial properties. The methoxy group in this compound may enhance its ability to interact with microbial targets, potentially leading to the development of new antibacterial or antifungal agents.

Anticancer Activity

Quinoline-based compounds are known for their anticancer properties. Preliminary studies suggest that this specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neurological Applications

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders. Its potential as a modulator of neurotransmitter systems warrants investigation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The quinuclidine moiety can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: Quinine vs. Quinidine

Quinine and quinidine are diastereomers differing in configuration at two stereocenters:

- Quinine: (1R)-methanol, (1S,4S,5R)-quinuclidine .

- Quinidine: (1S)-methanol, (1R,4R,5S)-quinuclidine .

| Property | Quinine | Quinidine | References |

|---|---|---|---|

| Primary Use | Antimalarial | Antiarrhythmic | |

| AKR1B1 Inhibition | IC$_{50}$: 5.2 µM | IC$_{50}$: 8.7 µM | |

| logP | 3.4 | 3.1 | |

| Solubility | Low in water | Moderate in water |

Quinidine’s distinct stereochemistry reduces its antimalarial efficacy but enhances its affinity for cardiac sodium channels, enabling its use in arrhythmia management .

Functional Group Variations: Vinyl vs. Ethyl vs. Ethynyl

Modifications to the quinuclidine subunit’s C5 substituent significantly alter physicochemical and catalytic properties:

For example, replacing the vinyl group in quinine with an ethynyl group (as in Cinchona alkaloid derivatives ) enhances hydrogen-bonding capacity, improving catalytic performance in asymmetric synthesis .

Physicochemical Properties

The sulfate salt of quinine improves solubility, making it preferable for oral formulations .

Structural and Functional Insights from Computational Studies

- DFT Calculations : The tetraphenylborate complex of quinine exhibits strong electrostatic interactions, correlating with its antimicrobial efficacy .

- Molecular Docking : Quinine’s 6-methoxy group forms critical hydrogen bonds with AKR1B1 residues (Arg$^{268}$, Tyr$^{51}$), whereas quinidine’s altered stereochemistry disrupts these interactions .

Biological Activity

The compound (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol , often referred to as a derivative of quinine, has garnered attention in recent studies for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, interactions with protein targets, and implications for cancer treatment.

- Molecular Formula : CHNO

- CAS Number : 549-56-4

- Molecular Weight : 342.42 g/mol

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, a study investigated the formation of an ion-pair complex between this compound and sodium tetraphenyl borate. This complex was characterized using various physicochemical methods and was found to possess notable antimicrobial activity against several bacterial strains. The theoretical calculations performed indicated strong ionic interactions that contribute to its bioactivity .

Interaction with Protein Targets

The compound has been shown to interact with specific protein targets implicated in cancer progression. One notable study highlighted its role as a potent inhibitor of the UNC119-Src interaction, which is crucial in the signaling pathways of various cancers. The compound's ability to reduce Src autophosphorylation on tyrosine 419 by approximately 40% suggests its potential as an anti-cancer agent . This inhibition leads to a reduction in cell growth and clonogenic potential in colorectal cancer cells, indicating its therapeutic promise .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoline and quinuclidine moieties significantly influence the biological activity of the compound. The presence of the methoxy group on the quinoline ring enhances its binding affinity to target proteins, thereby improving its efficacy as an inhibitor .

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of the ion-pair complex formed with sodium tetraphenyl borate.

- Methodology : Various bacterial strains were tested against different concentrations of the complex.

- Results : The complex exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

-

Cancer Research :

- Objective : To assess the impact of the compound on Src family kinases involved in cancer.

- Methodology : In-cell western assays were utilized to measure phosphorylation levels.

- Results : A notable decrease in Src autophosphorylation was observed, correlating with reduced cell viability in cancer cell lines .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol, and how is stereochemical purity ensured?

The compound is synthesized via a Grignard reaction between 6-methoxyquinoline-4-carbaldehyde and a vinylquinuclidine-derived organometallic reagent. Stereochemical control is achieved using chiral auxiliaries or catalysts. Purification involves chiral chromatography (e.g., HPLC with a polysaccharide-based column) to isolate the (1R,1S,4S,5R) enantiomer. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization .

Key Steps :

- Carbaldehyde preparation (6-methoxyquinoline-4-carbaldehyde).

- Grignard reagent synthesis (vinylquinuclidine-MgBr).

- Stereoselective addition under inert atmosphere at 0–5°C.

- Chiral chromatography for enantiomeric resolution (>98% ee).

Q. How is the compound characterized analytically, and what spectroscopic benchmarks are used?

Characterization employs:

- NMR : - and -NMR verify quinoline and quinuclidine ring systems, methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ ~5.2 ppm, broad) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 369.2).

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., CCDC deposition from Acta Crystallographica) .

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| -NMR | δ 8.7 (quinoline-H), 3.8 (OCH), 5.2 (-OH) | |

| HRMS | m/z 369.2045 ([M+H]+) |

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N/Ar). Stability data indicate no decomposition for ≥24 months under these conditions. Avoid humidity (>60% RH) and temperatures >25°C .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) affect biological activity?

The (1R,1S,4S,5R) configuration is critical for target binding (e.g., antimalarial or antiviral activity). Comparative studies show:

- (1S)-enantiomer: 10-fold lower efficacy in Plasmodium falciparum assays .

- Diastereomers with altered quinuclidine stereochemistry: Reduced binding affinity due to steric clashes in hydrophobic pockets.

Methodology :

Q. What experimental designs are optimal for studying environmental fate and ecological risks?

Follow Project INCHEMBIOL frameworks :

- Lab Studies :

-

Hydrolysis/photolysis: Expose to UV light (λ = 254 nm) and pH-varied buffers.

-

Biodegradation: OECD 301D test with activated sludge.

- Field Studies :

-

Soil mobility: Column leaching experiments (EPA 1615).

-

Bioaccumulation: Fish (Danio rerio) uptake studies (OECD 305).

Data Interpretation :

- Use LC-MS/MS to quantify degradation products.

- Model partitioning coefficients (log K) and bioaccumulation factors (BCF).

Q. How can researchers resolve contradictions in reported biological activity data?

Common issues arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or stereoisomers may skew results. Validate compound purity via orthogonal methods (HPLC, NMR).

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Statistical rigor : Use ≥3 replicates and blinded scoring. Reference outlines protocols for reconciling IC discrepancies.

Q. What fire safety protocols apply during large-scale reactions involving this compound?

- Extinguishing Media : Alcohol-resistant foam or CO (avoid water due to reactive vinyl group).

- Hazardous Byproducts : Toxic fumes (CO, NO) detected via FTIR monitoring.

- Protective Gear : Self-contained breathing apparatus (SCBA) and flame-resistant lab coats .

Methodological Tables

Table 1 : Environmental Fate Experimental Design

| Parameter | Lab Study | Field Study |

|---|---|---|

| Hydrolysis | pH 4, 7, 9 buffers, 25°C | N/A |

| Photolysis | UV light (254 nm), 72h | Solar simulation chambers |

| Bioaccumulation | N/A | Zebrafish (28-day exposure) |

Table 2 : Analytical Characterization Data

| Parameter | Value | Technique |

|---|---|---|

| Melting Point | 158–160°C | DSC |

| +42.5° (c=1, MeOH) | Polarimetry | |

| Purity | >99% (HPLC) | Chiral OD-H column |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.